methyl N-(9H-xanthen-9-ylcarbonyl)glycinate
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Overview
Description
Methyl N-(9H-xanthen-9-ylcarbonyl)glycinate is a synthetic organic compound that belongs to the class of xanthone derivatives. Xanthones are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties . The unique structure of this compound makes it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(9H-xanthen-9-ylcarbonyl)glycinate typically involves the reaction of 9H-xanthen-9-one with glycine methyl ester in the presence of a coupling agent. Commonly used coupling agents include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. Purification is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl N-(9H-xanthen-9-ylcarbonyl)glycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted xanthone derivatives.
Scientific Research Applications
Methyl N-(9H-xanthen-9-ylcarbonyl)glycinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer activity and ability to modulate biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl N-(9H-xanthen-9-ylcarbonyl)glycinate involves its interaction with cellular pathways. It is known to modulate the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway, which plays a crucial role in cellular response to oxidative stress and inflammation. By enhancing Nrf2 translocation, the compound helps in counteracting cytotoxicity and promoting cell survival .
Comparison with Similar Compounds
Similar Compounds
Menthol Glycinates: Known for their cooling effects and used in flavor and medicinal formulations.
BMK Glycidates: Used in the synthesis of pharmaceutical substances and organic compounds.
Uniqueness
Methyl N-(9H-xanthen-9-ylcarbonyl)glycinate stands out due to its unique xanthone scaffold, which allows for a wide range of biological activities. Its ability to modulate the Nrf2 pathway makes it particularly valuable in research focused on oxidative stress and inflammation .
Properties
IUPAC Name |
methyl 2-(9H-xanthene-9-carbonylamino)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-21-15(19)10-18-17(20)16-11-6-2-4-8-13(11)22-14-9-5-3-7-12(14)16/h2-9,16H,10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYSTHRZAVZSIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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